![molecular formula C8H11N3O B13298242 1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13298242.png)
1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]cyclopropane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]cyclopropane-1-carbaldehyde is a chemical compound that features a cyclopropane ring attached to a carbaldehyde group, with a 2-methyl-1,2,3-triazole moiety linked via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]cyclopropane-1-carbaldehyde typically involves the following steps:
Formation of the 1,2,3-triazole ring:
Attachment of the cyclopropane ring: The cyclopropane ring can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Introduction of the carbaldehyde group: The carbaldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of DMF and POCl3.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the click reaction and cyclopropanation steps, as well as advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides
Major Products
Oxidation: 1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]cyclopropane-1-carboxylic acid
Reduction: 1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]cyclopropane-1-methanol
Substitution: Various substituted triazole derivatives
Scientific Research Applications
1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]cyclopropane-1-carbaldehyde has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries.
Materials Science: The unique structural properties of this compound make it useful in the development of novel materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of 1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]cyclopropane-1-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity . The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- **1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]benzene
- **1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]cyclohexane
- **1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]cyclopentane
Uniqueness
1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]cyclopropane-1-carbaldehyde is unique due to the presence of the cyclopropane ring, which imparts significant ring strain and reactivity. This makes it a valuable intermediate in organic synthesis, as the ring strain can be exploited to drive various chemical transformations .
Properties
Molecular Formula |
C8H11N3O |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
1-[(2-methyltriazol-4-yl)methyl]cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C8H11N3O/c1-11-9-5-7(10-11)4-8(6-12)2-3-8/h5-6H,2-4H2,1H3 |
InChI Key |
ORGLSQUWKYUNOV-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=CC(=N1)CC2(CC2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


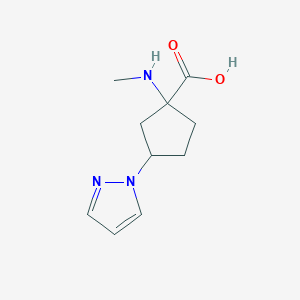
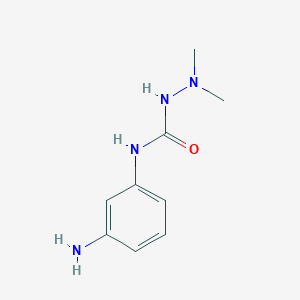
![2-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}propane-1,3-diol](/img/structure/B13298177.png)

![2-[1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine](/img/structure/B13298190.png)
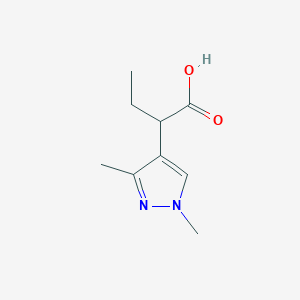
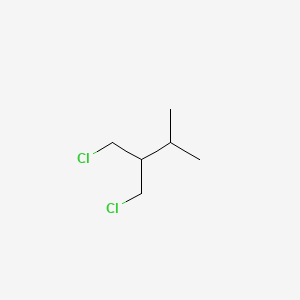
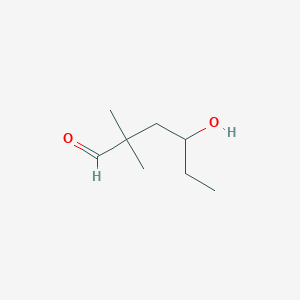
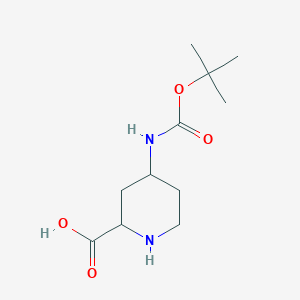
amine](/img/structure/B13298231.png)
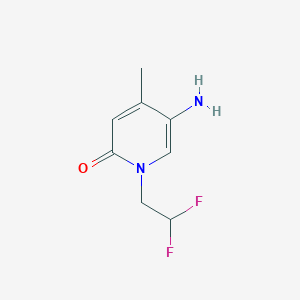


amine](/img/structure/B13298248.png)
